- C-H chlorination of (hetero)anilines via photo/organo co-catalysis, Organic & Biomolecular Chemistry, 2022, 20(26), 5319-5324

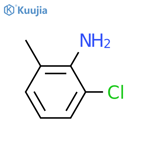

Cas no 95-69-2 (4-Chloro-2-methylaniline)

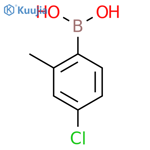

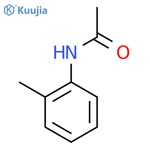

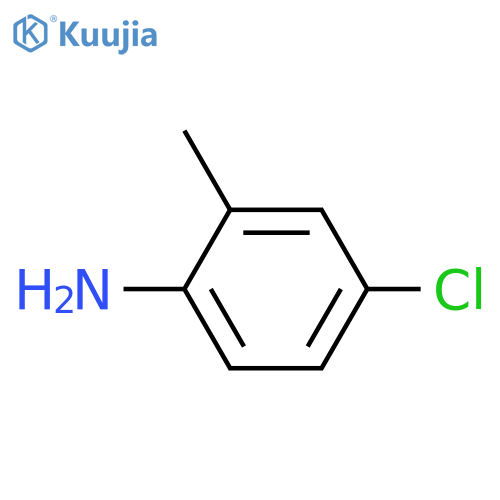

4-Chloro-2-methylaniline structure

Nombre del producto:4-Chloro-2-methylaniline

Número CAS:95-69-2

MF:C7H8ClN

Megavatios:141.598120689392

MDL:MFCD00007842

CID:34810

PubChem ID:7251

4-Chloro-2-methylaniline Propiedades químicas y físicas

Nombre e identificación

-

- 4-Chloro-2-methylaniline

- 4-Chloro-o-Toluidine

- fast red TR base

- 2-Amino-5-chlorotoluene

- 2-AMINO-5-CHLORTOLUENE

- 2-methyl-4-chloroaniline

- 1-AMINO-4-CHLORO-6-METHYLBENZENE

- 4-Chloro-6-methylaniline

- 4-CHLORO-O-METHYLANILINE

- 4-chloro-2-methylbenzenamine

- 1-amino-2-methyl-4-chlorobenzene

- 2-methyl-4-chloro-aniline

- 4-CHLOR-2-METHYLANILIN

- 5-chloro-2-amino-toluene

- BENZENAMINE,4-CHLORO-2-METHYL-

- Deval Red TR

- devalredk

- Fast Red TR

- fastredtr11

- Ipsilon

- N-(4-chloro-2-methylphenyl)picolinamide

- p-chloro-o-methylaniline

- RED TR BASE

- redbasentr

- 5-Chloro-2-aminotoluene

- azoene fast red tr base

- Benzenamine, 4-chloro-2-methyl-

- p-Chloro-o-toluidine

- Kambamine Red TR

- 4-Chloro-2-toluidine

- Deval Red K

- Red Base NTR

- Red Base Ciba IX

- Red Base Irga IX

- Kako Red TR Base

- Fast Red Base TR

- o-Toluidine, 4-chloro-

- Daito Red Base TR

- Fast Red Tr11

- Fast Red TRO Base

- Mitsui Red TR Base

- Fast Red 5CT Base

- 4-Chloro-2-methylbenzenamine (ACI)

- o-Toluidine, 4-chloro- (8CI)

- (4-Chloro-2-methylphenyl)amine

- 2-Methyl-4-chlorobenzenamine

- 3-Chloro-6-aminotoluene

- Fast Red TR-T Base

- NSC 4979

- Sanyo Fast Red TR Base

- 4-Chloro-2-methylaniline,98%

-

- MDL: MFCD00007842

- Renchi: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3

- Clave inchi: CXNVOWPRHWWCQR-UHFFFAOYSA-N

- Sonrisas: ClC1C=C(C)C(N)=CC=1

- Brn: 878505

Atributos calculados

- Calidad precisa: 141.03500

- Masa isotópica única: 141.035

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 0

- Complejidad: 94.9

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.9

- Superficie del Polo topológico: 26

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Flake crystalline to brown liquid.

- Denso: 1.19 g/mL at 25 °C(lit.)

- Punto de fusión: 24-27 °C (lit.)

- Punto de ebullición: 241 °C(lit.)

- Punto de inflamación: Fahrenheit: 255.2 ° f

Celsius: 124 ° c - índice de refracción: n20/D 1.583(lit.)

- PSA: 26.02000

- Logp: 2.81180

- FEMA: 3596

- Disolución: Not determined

- Presión de vapor: 0.0±0.5 mmHg at 25°C

4-Chloro-2-methylaniline Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H301,H311,H331,H341,H350,H410

- Declaración de advertencia: P201,P261,P273,P280,P301+P310,P311

- Número de transporte de mercancías peligrosas:UN 2239 6.1/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 45-23/24/25-50/53-68

- Instrucciones de Seguridad: S53-S45-S60-S61

- Código F de la marca fuka:8-10

- Rtecs:XU5000000

-

Señalización de mercancías peligrosas:

- Nivel de peligro:6.1

- Términos de riesgo:R23/24/25; R45; R50/53; R68

- Grupo de embalaje:III

- Período de Seguridad:6.1(b)

- Categoría de embalaje:III

- Condiciones de almacenamiento:Store at room temperature

4-Chloro-2-methylaniline Datos Aduaneros

- Código HS:2921430090

- Datos Aduaneros:

China Customs Code:

2921430090Overview:

2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

Summary:

HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Chloro-2-methylaniline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423689635-100g |

4-Chloro-2-methylaniline |

95-69-2 | 96%(GC) | 100g |

¥ 611.8 | 2024-07-20 | |

| abcr | AB251468-100 g |

4-Chloro-2-methylaniline, 95%; . |

95-69-2 | 95% | 100g |

€126.60 | 2023-05-20 | |

| Cooke Chemical | A2351612-500g |

4-Chloro-2-methylaniline |

95-69-2 | 98% | 500g |

RMB 960.00 | 2025-02-21 | |

| Enamine | EN300-19546-5.0g |

4-chloro-2-methylaniline |

95-69-2 | 97% | 5.0g |

$29.0 | 2023-07-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-25g |

4-Chloro-2-methylaniline |

95-69-2 | 98% | 25g |

¥99.00 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-5g |

4-Chloro-2-methylaniline |

95-69-2 | 98% | 5g |

¥31.00 | 2022-09-02 | |

| Life Chemicals | F1995-0194-5g |

4-Chloro-2-methylaniline |

95-69-2 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-500g |

4-Chloro-2-methylaniline |

95-69-2 | 98% | 500g |

¥1186 | 2024-07-19 | |

| Apollo Scientific | OR17861-250g |

4-Chloro-2-methylaniline |

95-69-2 | 250g |

£72.00 | 2025-02-19 | ||

| TRC | C349800-25g |

4-Chloro-2-methylaniline |

95-69-2 | 25g |

$ 80.00 | 2022-04-01 |

4-Chloro-2-methylaniline Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Chlorosuccinimide , 2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ; 1 min, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Chloramine-T Solvents: Ethanol , Water ; 35 °C

Referencia

- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures., IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K

Referencia

- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides, Catalysis Letters, 2010, 137(3-4), 190-201

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K

Referencia

- Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations, Catalysis Surveys from Asia, 2008, 12(2), 114-130

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ; 10 °C; 10 min, 10 °C; 10 °C → rt

1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

Referencia

- Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximes, Journal of the Iranian Chemical Society, 2021, 18(11), 3119-3125

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid , [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ; 4 h, rt

Referencia

- Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines, European Journal of Organic Chemistry, 2022, 2022(27),

Synthetic Routes 8

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran

1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran

1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran

Referencia

- One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilines, Tetrahedron, 1987, 43(18), 4221-6

Synthetic Routes 9

Condiciones de reacción

1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ; 4 h, rt

Referencia

- Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous media, Chemistry Letters, 2005, 34(3), 340-341

Synthetic Routes 10

Condiciones de reacción

Referencia

- Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic amines, Journal of the American Chemical Society, 1974, 96(17), 5487-95

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) , Nickel (starch-capped with iron oxide) Solvents: Water ; 50 min, rt

Referencia

- Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromatics, Catalysis Science & Technology, 2015, 5(1), 286-295

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ; 2.1 h, rt → 90 °C; 90 °C → rt

1.2 Solvents: Ethyl acetate ; 30 min, rt

1.2 Solvents: Ethyl acetate ; 30 min, rt

Referencia

- Nitroarene reduction using Raney nickel alloy with ammonium chloride in water, Canadian Journal of Chemistry, 2003, 81(3), 197-198

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol , Water ; 10 min, 0 °C; 1.5 h, 50 °C

Referencia

- PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenes, Tetrahedron, 2014, 70(36), 6100-6105

Synthetic Routes 14

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

Referencia

- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure, Journal of Chemical Sciences (Berlin, 2022, 134(4),

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ; 6 h, reflux

Referencia

- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles, Synthetic Communications, 2018, 48(20), 2708-2714

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Cesium carbonate , O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 25 °C

Referencia

- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ; 10 °C; 0.5 h, 10 °C

1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C

1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt

1.4 Reagents: Sodium carbonate ; pH 8 - 9

1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C

1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt

1.4 Reagents: Sodium carbonate ; pH 8 - 9

Referencia

- Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene, Huaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274

Synthetic Routes 19

Condiciones de reacción

Referencia

- Stereoselectivity in central analgesic action of tocainide and its analogs, Chirality, 1993, 5(3), 135-42

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] , (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ; 2 h, -45 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds, Nature Chemistry, 2017, 9(7), 681-688

Synthetic Routes 21

Condiciones de reacción

1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ; 2 h, rt

1.2 Reagents: Sodium borohydride ; 2 h, rt

1.3 Reagents: Water ; rt

1.2 Reagents: Sodium borohydride ; 2 h, rt

1.3 Reagents: Water ; rt

Referencia

- Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides, Organic Letters, 2015, 17(24), 6210-6213

Synthetic Routes 22

Condiciones de reacción

Referencia

- Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in water, Canadian Journal of Chemistry, 1996, 74(7), 1321-1328

Synthetic Routes 23

Condiciones de reacción

Referencia

- A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesis, Journal of the Chemical Society of Pakistan, 1981, 3(1), 31-3

Synthetic Routes 24

Condiciones de reacción

1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ; 4 h, 40 °C

Referencia

- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748

Synthetic Routes 25

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C

Referencia

- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes, Sustainable Chemistry and Pharmacy, 2022, 29,

Synthetic Routes 26

Condiciones de reacción

1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperature, Synthetic Communications, 2021, 51(14), 2077-2087

Synthetic Routes 27

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Ethanol

1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-

1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-

Referencia

- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity, Pharma Chemica, 2014, 6(6), 411-417

4-Chloro-2-methylaniline Raw materials

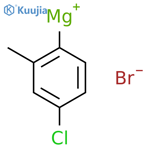

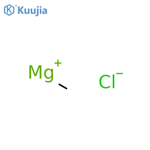

- Methylmagnesium Chloride (3M in THF)

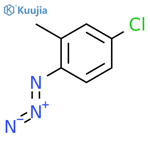

- 2-Nitrosotoluene

- N-(o-Tolyl)hydroxylamine

- 1-azido-4-chloro-2-methylbenzene

- (4-chloro-2-methylphenyl)boronic acid

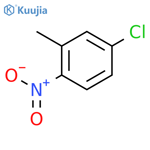

- 5-Chloro-2-nitrotoluene

- Magnesium(1+), bromo-

- o-Methylacetanilide

- 4-Chloro-2-methylphenylmagnesium bromide

4-Chloro-2-methylaniline Preparation Products

4-Chloro-2-methylaniline Proveedores

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

(CAS:95-69-2)4-Chloro-2-methylaniline

Número de pedido:sfd22015

Estado del inventario:in Stock

Cantidad:200KG

Pureza:99%

Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:39

Precio ($):discuss personally

4-Chloro-2-methylaniline Literatura relevante

-

1. Living in the salt-cocrystal continuum: indecisive organic complexes with thermochromic behaviourCharlotte L. Jones,Jonathan M. Skelton,Stephen C. Parker,Paul R. Raithby,Aron Walsh,Chick C. Wilson,Lynne H. Thomas CrystEngComm 2019 21 1626

-

Qianqian Lu,Xinxin Xu,Lingling Guo,Shanshan Song,Liqiang Liu,Yingyue Zhu,Hua Kuang,Chuanlai Xu,Liguang Xu Analyst 2023 148 780

-

4. 573. New NN′-disubstituted thioureas and ureas of biological interestNg. Ph. Buu-Ho?,Ng. D. Xuong,V. T. Suu J. Chem. Soc. 1958 2815

-

5. 369. Decomposition reactions of the aromatic diazo-compounds. Part VIII. The diazocyanidesOliver Stephenson,William A. Waters J. Chem. Soc. 1939 1796

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Aminotoluenos

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Toluenos Aminotoluenos

- Plaguicidas químicos Ingredientes activos de plaguicida sustancias estándar

- Disolventes y químicos orgánicos Compuestos Orgánicos aminas/sulfonamidas

95-69-2 (4-Chloro-2-methylaniline) Productos relacionados

- 1803721-50-7(Ethyl 4-(1-bromo-2-oxopropyl)-3-cyanophenylacetate)

- 1352519-97-1(1-Isobutyl-2-methyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-6-one)

- 2404734-06-9(4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid)

- 184919-90-2(1-benzyl-4-phenylmethanesulfonylpiperidine)

- 1805285-66-8(Methyl 4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxylate)

- 2229265-67-0(5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one)

- 2034419-03-7(1-[1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2097963-12-5(Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate)

- 2248219-04-5((2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol)

- 2228703-21-5(2-3-(methylsulfanyl)phenylprop-2-enoic acid)

Proveedores recomendados

atkchemica

(CAS:95-69-2)4-Chloro-2-methylaniline

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:95-69-2)4-Chloro-2-methylaniline

Pureza:99%

Cantidad:500g

Precio ($):271.0